Brevianamide E - 23454-27-5

Brevianamide E

Catalog Number: EVT-1552570
CAS Number: 23454-27-5
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brevianamide E is a natural product found in Penicillium brevicompactum and Penicillium griseofulvum with data available.
Source

Brevianamide E is primarily sourced from fungi, particularly Penicillium brevicompactum, which has been identified as a significant producer of this compound. The biosynthetic gene cluster responsible for the production of Brevianamide E has been elucidated, revealing the metabolic pathways involved in its synthesis and the enzymes that facilitate these processes .

Classification

Brevianamide E belongs to a class of compounds known as indole alkaloids. These compounds are characterized by their bicyclic structure that includes an indole moiety, which is a fused ring system comprising a benzene ring and a pyrrole ring. Indole alkaloids are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of Brevianamide E can be approached through various synthetic routes, including total synthesis and biosynthetic methods. A notable method involves the use of dehydrobrevianamide E as a precursor, where it undergoes multiple transformations to yield Brevianamide E.

Technical Details

  1. Total Synthesis: The total synthesis of Brevianamide E typically involves several key steps:
    • Ring Opening: Initiating with dehydrobrevianamide E, which undergoes ring-opening reactions.
    • Semi-Pinacol Rearrangement: This step rearranges the structure to facilitate further transformations.
    • Tautomerization: This reaction stabilizes the intermediate structures formed during synthesis.
    • Diels–Alder Reaction: A critical cycloaddition step that constructs the final bicyclic framework of Brevianamide E .
  2. Biosynthesis: The biosynthetic pathway involves specific enzymes that catalyze each step, starting from simpler precursors derived from tryptophan, leading to the formation of complex alkaloids through enzymatic transformations.
Molecular Structure Analysis

Structure

Brevianamide E features a complex molecular structure characterized by its indole framework and additional functional groups that contribute to its biological activity. The molecular formula is C13H14N2OC_{13}H_{14}N_2O, indicating the presence of nitrogen and oxygen atoms within its structure.

Data

  • Molecular Weight: Approximately 218.26 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its stereochemistry.
Chemical Reactions Analysis

Reactions

Brevianamide E can participate in various chemical reactions due to its reactive functional groups. Key reactions include:

  • Diels–Alder Reactions: These cycloaddition reactions are crucial for forming new carbon-carbon bonds in the synthesis of Brevianamide derivatives.
  • Oxidation Reactions: These can convert intermediates into more stable forms or facilitate rearrangements necessary for further synthetic steps .

Technical Details

The synthesis often involves careful control of reaction conditions (temperature, solvent, pH) to optimize yields and selectivity. For instance, using specific oxidants under acidic conditions can enhance the formation of desired products while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for Brevianamide E involves interactions at the molecular level with biological targets. It is hypothesized that it may exert effects through modulation of cellular pathways, potentially influencing processes such as apoptosis or cell signaling.

Data

Research indicates that Brevianamide E may exhibit antimicrobial properties, affecting bacterial growth or viability through disruption of cellular functions. Further studies are needed to elucidate the precise mechanisms and targets involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can vary depending on environmental conditions (light, temperature).
  • Reactivity: Exhibits reactivity typical of indole derivatives, including electrophilic substitution and nucleophilic addition reactions.

Relevant data from spectroscopic studies (NMR, IR) provide insights into functional groups and molecular interactions that characterize Brevianamide E .

Applications

Scientific Uses

Brevianamide E has potential applications in pharmacology due to its biological activities. Research suggests possible uses in:

  • Antimicrobial Agents: Investigated for efficacy against various pathogens.
  • Anticancer Research: Explored for potential effects on cancer cell lines, contributing to drug discovery efforts targeting cancer treatment.
  • Biochemical Studies: Utilized in studies exploring metabolic pathways in fungi and natural product chemistry.
Introduction to Brevianamide Alkaloids

Taxonomic Origins and Natural Occurrence of Brevianamide E

Brevianamide E is predominantly isolated from specific filamentous fungi within the genera Penicillium and Aspergillus. Its occurrence is closely linked to specific ecological niches and developmental stages of these fungi:

  • Primary Producers: The archetypal producer is Penicillium brevicompactum, first identified as a source of brevianamides in terrestrial environments. Subsequent isolations revealed production by various Aspergillus species, notably Aspergillus versicolor, frequently isolated from marine sediments [1] [6] [8].
  • Marine-Derived Occurrence: Aspergillus versicolor strains isolated from marine environments (e.g., sediments, associated with marine invertebrates or sponges) have proven to be prolific sources of Brevianamide E and related derivatives like deoxybrevianamide E, brevianamides X, Y, Z, and Z1 [6] [8]. This highlights the adaptability of the biosynthetic pathway to saline conditions.
  • Developmental Link: Production of brevianamides, including pathway intermediates like Brevianamide E, is often associated with the sporulation phase of the fungal life cycle, suggesting a potential ecological role beyond primary metabolism [4].
  • Co-Cultivation Induction: Brevianamide E (or its derivatives) production can be significantly induced or detected under co-cultivation conditions, such as when Aspergillus fumigatus is grown alongside bacterial strains like Streptomyces leeuwenhoekii, mimicking natural microbial competition and potentially unlocking cryptic biosynthetic potential [8].

Table 1: Fungal Sources of Brevianamide E and Related Congeners

Fungal SpeciesSource/Isolation OriginDetected CompoundsKey Reference Context
Penicillium brevicompactumTerrestrial (soil, compost)Brevianamide E, A, B, F, X, Y [1] [5]
Aspergillus versicolorMarine sediments, spongesBrevianamide E, X, Y, Z, Z1, R, Q, V, Deoxybrevianamide E [6] [8]
Aspergillus fumigatusMarine Sediments (Red Sea); Co-cultureBrevianamide X (new), induced pathways likely involve E [8]
Aspergillus spp. (various)Diverse environmentsDeoxybrevianamide E (Direct precursor to E) [7]

Historical Context of Brevianamide Discovery and Classification

The discovery of brevianamides unfolded over several decades, with Brevianamide E identified as a key biosynthetic link:

  • Foundational Discovery (1969): The journey began with the isolation of the first bicyclo[2.2.2]diazaoctane alkaloids, Brevianamide A and B, by Birch and Wright from cultures of Penicillium brevicompactum [1] [5]. Their complex structures, featuring the unique spiro-ψ-indoxyl (A) or spiro-oxindole (B) systems and the bicyclic core, immediately captured synthetic and biosynthetic interest.
  • Biosynthetic Proposals (1970s): Prompted by the structures of A and B, Sammes and Porter proposed a revolutionary biosynthetic hypothesis in 1970. They suggested the crucial bicyclo[2.2.2]diazaoctane core arises via an intramolecular hetero-Diels-Alder (IMDA) reaction [5]. This proposal became a cornerstone for understanding the biosynthesis of this entire alkaloid class.
  • Identification of Key Intermediates (Late 20th/Early 21st C.): Brevianamide F (cyclo-L-Trp-L-Pro) was established as the universal biosynthetic precursor for fungal bicyclo[2.2.2]diazaoctanes. Reverse prenylation of Brevianamide F at the indole C-2 position by prenyltransferases (e.g., NotF, FtmPT1) yields Deoxybrevianamide E (also known as Tryprostatin B) [7]. Subsequent enzymatic oxidation of Deoxybrevianamide E, typically catalyzed by flavin-dependent monooxygenases (FMOs) like BvnB or NotB, leads to the formation of Brevianamide E itself, often characterized by an oxidized indole or epoxide moiety [2] [7].
  • Role of Brevianamide E in Biosynthesis: Brevianamide E is recognized as a central branching point. It can undergo further transformations, including enzymatic semi-pinacol rearrangements (e.g., catalyzed by BvnE in P. brevicompactum) to form the spiro-ψ-indoxyl system of Brevianamide A, or spontaneous or enzyme-guided IMDA reactions to form the bicyclic core of alkaloids like Brevianamide A, B, X, and Y [2] [5] [7]. Its isolation from cultures, sometimes alongside A, B, X, and Y, provided concrete evidence for its intermediary role [1] [6].
  • Synthetic Validation: The structural complexity and proposed biosynthesis, particularly the IMDA step, made brevianamides prime targets for synthetic chemists. Robert M. Williams pioneered total syntheses, achieving the first synthesis of (±)-Brevianamide B in 1988. Subsequent syntheses by Williams and others often targeted Brevianamide B or its enantiomer due to stereochemical challenges in accessing Brevianamide A directly via late-stage indole oxidation. These efforts provided critical insights into the (bio)synthetic feasibility of proposed pathways involving intermediates like Brevianamide E [5].
  • Expansion of the Family (21st C.): Improved analytical techniques and targeted isolation led to the discovery of numerous brevianamide congeners, including Brevianamides X and Y from P. brevicompactum in 2017, and Brevianamides Z and Z1 from A. versicolor in 2022, further expanding the structural diversity stemming from the core pathway involving Brevianamide E [6].

Table 2: Key Brevianamides and their Biosynthetic Relationships

CompoundStructural FeaturesBiosynthetic RoleHistorical Significance
Brevianamide FCyclo-L-Trp-L-Pro (Diketopiperazine)Universal precursor; no bicyclic coreStarting point for all prenylated brevianamides
Deoxybrevianamide E (Tryprostatin B)Brevianamide F reverse-prenylated at indole C-2Direct precursor to Brevianamide EKey branch point in fumitremorgin/brevianamide pathways
Brevianamide EOxidized derivative of Deoxybrevianamide ECentral intermediate for IMDA cyclization & rearrangementsProved biosynthetic link to A, B, X, Y
Brevianamide A(R)-spiro-ψ-indoxyl, anti-bicyclo[2.2.2] coreMajor metabolite from P. brevicompactumFirst isolated (1969); insecticidal activity
Brevianamide B(R)-spiro-oxindole, anti-bicyclo[2.2.2] coreMinor metabolite; isomer of AFirst synthesized (1988); stereochemical challenge
Brevianamide Xspiro-oxindole, syn-bicyclo[2.2.2] coreEnd productIsolated 2017; highlights stereochemical diversity
Brevianamide Yspiro-oxindole, anti-bicyclo[2.2.2] coreEnd productIsolated 2017; co-metabolite with X
Brevianamide Z/Z1Diketopiperazines with modified prenyl chainsEnd productsIsolated 2022; demonstrates ongoing chemical diversity

Role of Brevianamide E in Fungal Secondary Metabolism

Brevianamide E serves as a critical biosynthetic intermediate within the fungal secondary metabolome, acting as a substrate for enzymes that generate structural complexity and biological activity:

  • Biosynthesis from Deoxybrevianamide E: Brevianamide E is synthesized directly from Deoxybrevianamide E through a regio- and stereospecific 2,3-epoxidation of the indole ring. This reaction is primarily catalyzed by flavin-dependent monooxygenases (FMOs), such as BvnB identified in Penicillium brevicompactum and NotB in Aspergillus spp. [2] [7]. Recombinant BvnB efficiently performs this conversion in vitro [2].
  • Gateway to Structural Diversity: Brevianamide E is the immediate precursor for two major types of transformations leading to complex bicyclic alkaloids:
  • Semi-Pinacol Rearrangement: In P. brevicompactum, the dedicated isomerase/semi-pinacolase BvnE catalyzes a stereoselective ring expansion of the epoxide-derived 3-hydroxyindolenine intermediate (derived from Brevianamide E) to form the 3-spiro-ψ-indoxyl moiety characteristic of Brevianamide A. This enzymatic step controls the diastereoselectivity of the rearrangement, partitioning the pathway towards Brevianamide A instead of spiro-oxindole products. Gene knockout studies (ΔbvnE) result in accumulation of shunt products like 3-hydroxyindolenines and spiro-oxindoles (Brevianamides X and Y), confirming BvnE's crucial role [2].
  • Intramolecular Diels-Alder (IMDA) Cyclization: Brevianamide E, or a very closely related epoxide/oxidized intermediate, is the proposed substrate for the spontaneous or enzyme-facilitated intramolecular [4+2] hetero-Diels-Alder reaction. This cyclization forms the characteristic bicyclo[2.2.2]diazaoctane core found in alkaloids like Brevianamide A, B, X, and Y. Computational studies suggest the inherent diastereoselectivity of this cyclization (favouring anti configured cores like A and B) can be influenced by stabilizing intramolecular hydrogen bonds. Notably, while Diels-Alderases (e.g., MalC/PhqE) are involved in monooxopiperazine-type bicyclo[2.2.2]diazaoctane biosynthesis (e.g., paraherquamides, malbrancheamides), the gene clusters for dioxopiperazines like brevianamides lack these enzymes, pointing towards a non-enzymatic or differently catalyzed IMDA step for Brevianamide E conversion [2] [5].
  • Gene Cluster Dependence: The biosynthesis of Brevianamide E and its downstream products is governed by a dedicated biosynthetic gene cluster (BGC). In P. brevicompactum, this cluster (bvn) includes:
  • bvnA: NRPS assembling Brevianamide F.
  • bvnC: Prenyltransferase performing reverse prenylation to make Deoxybrevianamide E.
  • bvnB: FMO converting Deoxybrevianamide E to Brevianamide E.
  • bvnE: Isomerase/semi-pinacolase crucial for Brevianamide A formation.
  • bvnD: P450 proposed to be involved in later oxidative steps or potentially influencing cyclization [2]. Knockout studies of each gene disrupt the pathway at specific points, leading to the accumulation of expected intermediates like Brevianamide F (ΔbvnC), Deoxybrevianamide E (ΔbvnB), or Brevianamide E/derivatives (ΔbvnD, ΔbvnE) [2].
  • Ecological Implications: The production of Brevianamide E and its derivatives occurs during specific developmental stages (sporulation) and can be significantly modulated by environmental cues and microbial interactions:
  • Co-culture Induction: Co-cultivation of brevianamide-producing fungi (e.g., A. fumigatus) with bacteria (e.g., Streptomyces leeuwenhoekii) can alter secondary metabolite profiles. While sometimes suppressing major fungal metabolites, co-culture can induce or enhance the production of specific brevianamide pathway intermediates or shunt products, potentially including Brevianamide E or related structures like "deoxy brevianamide E" [8]. This highlights the role of microbial competition in activating or redirecting secondary metabolic pathways.
  • Potential Biological Roles: While the specific ecological function of Brevianamide E itself remains less defined than some end products (e.g., the insecticidal activity of Brevianamide A), its position as a gateway to complex alkaloids suggests its production is integral to the fungus's ability to generate bioactive chemical defenses. These may include insect antifeedants, antimicrobials, or modulators of fungal development and spore viability [4] [1].

Table 3: Key Enzymes in Brevianamide E Biosynthesis and Conversion

Enzyme (Gene)TypeFunction in PathwayConsequence of Knockout (P. brevicompactum)
BvnANon-Ribosomal Peptide Synthetase (NRPS)Assembles cyclo-L-Trp-L-Pro (Brevianamide F)No brevianamide production
Prenyltransferase (e.g., BvnC, NotF)PrenyltransferaseCatalyzes reverse prenylation of Brevianamide F at indole C-2 → Deoxybrevianamide EAccumulation of Brevianamide F
FMO (e.g., BvnB, NotB)Flavin-Dependent MonooxygenaseCatalyzes 2,3-epoxidation of Deoxybrevianamide E → Brevianamide E (or derivative)Accumulation of Deoxybrevianamide E and Brevianamide E shunt products
BvnEIsomerase/Semi-PinacolaseCatalyzes stereoselective semi-pinacol rearrangement of Brevianamide E-derived intermediate → 3-spiro-ψ-indoxyl (for Brevianamide A)Accumulation of 3-hydroxyindolenines (7-9), Brevianamide X, Y (spiro-oxindoles)
P450 (e.g., BvnD, NotH)Cytochrome P450 MonooxygenaseProposed involvement in hydroxylation or facilitating IMDA cyclization downstream of Brevianamide EAccumulation of Brevianamide E and/or oxidized derivatives; blocks bicyclic core formation
(Diels-Alderase)(Absent in bvn cluster)IMDA cyclization of Brevianamide E likely spontaneous or facilitated by general chaperonesNot applicable (Reaction may still occur, but stereochemistry uncontrolled without downstream enzymes)

Properties

CAS Number

23454-27-5

Product Name

Brevianamide E

IUPAC Name

(1S,4S,10S,12R)-12-hydroxy-1-(2-methylbut-3-en-2-yl)-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-4-19(2,3)21-20(27,13-8-5-6-9-14(13)22-21)12-16-17(25)23-11-7-10-15(23)18(26)24(16)21/h4-6,8-9,15-16,22,27H,1,7,10-12H2,2-3H3/t15-,16-,20+,21-/m0/s1

InChI Key

YAQYEBABECUWBT-AFMUBRCDSA-N

SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O

Synonyms

brevianamide E

Canonical SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O

Isomeric SMILES

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)(C5=CC=CC=C5N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.